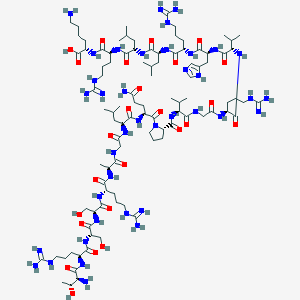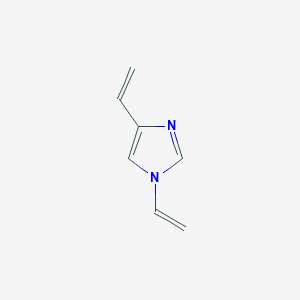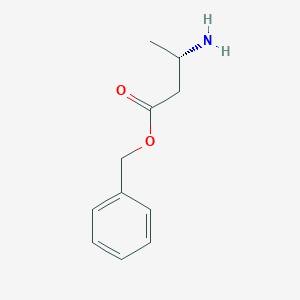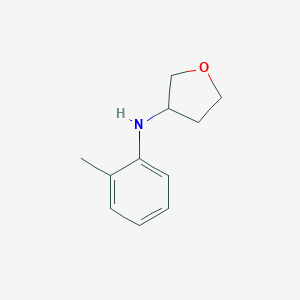
2-Chloro-4-(trifluoromethyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-Chloro-4-(trifluoromethyl)pyridin-3-amine involves multiple steps, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis starting from nicotinamide. This process has been optimized to achieve an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010). Additionally, the feasibility of side-chain chlorination is determined by the presence of an N atom on the pyridine ring and an electron-withdrawing group on the α site, indicating the nuanced conditions required for successful synthesis (Liu Guang-shen, 2014).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its pyridine core, which is essential for its reactivity and interaction with other molecules. The trifluoromethyl group significantly impacts the electronic properties of the molecule, enhancing its reactivity and making it a valuable intermediate for further chemical modifications.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including nucleophilic substitution and coupling reactions, which are pivotal for synthesizing complex molecules. Its unique chemical properties, such as reactivity towards nucleophiles, are attributed to the electron-withdrawing trifluoromethyl group and the chloro substituent (Fabrice Pointillart et al., 2009).
科学的研究の応用
Nucleophilic Displacement and Synthesis of Derivatives
2-Chloro-4-(trifluoromethyl)pyridin-3-amine is involved in nucleophilic displacement reactions. The presence of a trifluoromethyl group significantly influences these reactions, as demonstrated in a study comparing reactions of 2-chloro(trifluoromethyl)pyridines and 2-chloropyridine with secondary cyclic amines. Notably, derivatives like 3-trifluoromethylpyridin-2(1H)-thione and 4-trifluoromethylpyridin-2(1H)-thione, along with several S-alkyl derivatives, have been synthesized from these compounds (Dunn, 1999).
Deprotonative Functionalization
A study demonstrates the deprotonative functionalization of pyridine derivatives with aldehydes under ambient conditions, indicating the potential of this compound for reactions in this area. The study utilized an amide base generated in situ from CsF and tris(trimethylsilyl)amine for functionalizing pyridine substrates bearing electron-withdrawing substituents, including the trifluoromethyl moiety (Shigeno et al., 2019).
Synthesis of Herbicide Intermediates
This compound is identified as a key intermediate in synthesizing highly efficient herbicides, such as trifloxysulfuron. This compound has been synthesized from nicotinamide through processes like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Hang-dong, 2010).
Synthesis of Anticancer Agents
A series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, synthesized from a compound closely related to this compound, showed promising bioactivity against various cancer cell lines, highlighting its potential in the development of anticancer agents (Chavva et al., 2013).
Synthesis of Poly-Substituted Pyridines
A study presents a strategy for synthesizing poly-substituted pyridines based on C-F bond breaking of an anionically activated fluoroalkyl group. This approach, applicable to this compound, offers a method for creating a variety of pyridine derivatives under metal-free conditions (Chen et al., 2010).
将来の方向性
作用機序
特性
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMUXCNJJIWKRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600617 |
Source


|
| Record name | 2-Chloro-4-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166770-70-3 |
Source


|
| Record name | 2-Chloro-4-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 166770-70-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Benzo[d]thiazol-2-yl)-2-bromoaniline](/img/structure/B69382.png)
![5-Acetylfuro[3,2-b]pyridine](/img/structure/B69384.png)





![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)





